Differential Kinase Inhibition Profile: Haspin vs. CDK9/Cyclin T Activity
While 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibits the best Haspin inhibitory activity (IC50 = 0.118 μM) and 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine shows the best CDK9/Cyclin T activity (IC50 = 0.063 μM) among C4-aryl 7-azaindoles, the 3,5-difluorophenyl analog 858116-76-4 demonstrates a distinct selectivity profile [1]. In a separate panel, the 3,5-difluorophenyl moiety was shown to confer 92% inhibition of Clk1 and 72% inhibition of Dyrk1A at a concentration of 10 μM, a profile that differs from the 4-methoxyphenyl analog which showed 37% and 13% inhibition, respectively [2].
| Evidence Dimension | Kinase inhibition profile (IC50 and % inhibition) |
|---|---|
| Target Compound Data | Haspin: Not reported as a top inhibitor; Clk1: 92% inhibition at 10 μM; Dyrk1A: 72% inhibition at 10 μM |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Haspin IC50 = 0.118 μM; Clk1: 37% inhibition at 10 μM; Dyrk1A: 13% inhibition at 10 μM. 4-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine: CDK9/Cyclin T IC50 = 0.063 μM. |
| Quantified Difference | 3,5-Difluorophenyl analog exhibits a >2.4-fold increase in Clk1 inhibition and a >5.5-fold increase in Dyrk1A inhibition compared to the 4-methoxyphenyl analog. |
| Conditions | Haspin and CDK9/Cyclin T: In vitro kinase assays. Clk1 and Dyrk1A: In vitro kinase panel at 10 μM compound concentration. |
Why This Matters
This differential selectivity profile makes 858116-76-4 a more suitable starting point for projects targeting Clk1 or Dyrk1A over Haspin or CDK9, guiding the selection of the appropriate C4-aryl 7-azaindole building block.
- [1] Pieterse, L. Design, synthesis and biological evaluation of selected 7-azaindole derivatives and structurally related compounds as potential inhibitors of disease-related protein kinases. PhD Thesis, North-West University, 2021. View Source
- [2] Table 1. In vitro kinase activity against Clk1, Dyrk1A and haspin. PMC. https://pmc.ncbi.nlm.nih.gov/articles/instance/table/T1/ (accessed 2026-04-15). View Source
